TPSA of 86.7 Ų Positions the Compound in the Optimal CNS-Penetrant Range Relative to Higher-TPSA Carboxamide Analogues
The target compound's computed TPSA of 86.7 Ų falls beneath the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration, whereas the corresponding piperidine-4-carboxamide analogue (CAS 1903278-38-5) possesses an additional amide group that raises TPSA by approximately 20 Ų, likely reducing passive CNS permeability [1]. This difference is critical when selecting building blocks for CNS kinase targets.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 86.7 Ų |
| Comparator Or Baseline | 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide (estimated TPSA ~106 Ų) |
| Quantified Difference | ~19 Ų lower for target compound |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem); TPSA estimation for comparator based on fragment addition of –CONH₂ group. |
Why This Matters
A lower TPSA directly correlates with improved passive membrane permeability, making this compound a better candidate for CNS-penetrant kinase inhibitor libraries.
- [1] PubChem Compound Summary CID 92084309. https://pubchem.ncbi.nlm.nih.gov/compound/92084309 View Source
